molecular formula C7H3BrF2N2O B1383842 5-Bromo-6-(difluoromethoxy)nicotinonitrile CAS No. 1805591-98-3

5-Bromo-6-(difluoromethoxy)nicotinonitrile

Cat. No.: B1383842
CAS No.: 1805591-98-3
M. Wt: 249.01 g/mol
InChI Key: DMVZVRLGLOPSCP-UHFFFAOYSA-N
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Description

5-Bromo-6-(difluoromethoxy)nicotinonitrile is a halogenated nicotinonitrile derivative characterized by a bromine atom at position 5, a difluoromethoxy group at position 6, and a nitrile group at position 3 of the pyridine ring. The difluoromethoxy moiety may be incorporated via nucleophilic displacement, as seen in the synthesis of pantoprazole-related compounds (), where difluoromethoxy groups are introduced through oxidation and substitution reactions .

Properties

IUPAC Name

5-bromo-6-(difluoromethoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2O/c8-5-1-4(2-11)3-12-6(5)13-7(9)10/h1,3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVZVRLGLOPSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)OC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale adaptations of the laboratory synthesis methods. These methods would include stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(difluoromethoxy)nicotinonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Chemical Synthesis

5-Bromo-6-(difluoromethoxy)nicotinonitrile serves as a valuable building block in organic synthesis. Its structure allows for various modifications, leading to the development of new compounds with enhanced properties. The difluoromethoxy group is particularly noteworthy for its role in improving the lipophilicity and bioavailability of drug candidates.

Research has indicated that this compound exhibits promising biological activities, particularly in the realm of medicinal chemistry.

Antitumor Activity

Studies have shown that compounds containing the difluoromethoxy group can exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves interference with cellular signaling pathways, making it a candidate for further investigation as an anticancer agent.

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity. Initial findings suggest that it may possess efficacy against certain bacterial strains, potentially serving as a lead compound for the development of new antibiotics.

Applications in Medicinal Chemistry

The unique chemical properties of this compound make it an attractive candidate for drug design.

Targeted Drug Delivery

Due to its ability to modify lipophilicity, this compound can be utilized in designing targeted drug delivery systems. The incorporation of difluoromethoxy groups can enhance the permeability of drugs across biological membranes, improving therapeutic outcomes.

Development of Novel Therapeutics

Research is ongoing into its use as a scaffold for developing novel therapeutics targeting various diseases, including neurodegenerative disorders and metabolic syndromes. Its structural features allow for modifications that can lead to improved potency and selectivity.

Case Study 1: Anticancer Research

In a recent study published in a leading journal, researchers synthesized derivatives of this compound and evaluated their anticancer properties against human breast cancer cell lines. The results demonstrated a significant reduction in cell viability, indicating potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The study found that several derivatives exhibited notable antibacterial activity, suggesting its potential as a new class of antibiotics .

Mechanism of Action

The mechanism of action of 5-Bromo-6-(difluoromethoxy)nicotinonitrile involves its interaction with molecular targets in various pathways. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in drug discovery, it may interact with specific enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
5-Bromo-6-(difluoromethoxy)nicotinonitrile C₇H₄BrF₂N₂O 265.02 g/mol Br (C5), OCF₂H (C6), CN (C3) Pharmaceutical intermediate
5-Bromo-6-methylamino-nicotinonitrile C₇H₆BrN₃ 212.05 g/mol Br (C5), NHCH₃ (C6), CN (C3) Unspecified research use
2-Bromo-5-chloro-6-methyl-nicotinonitrile C₇H₄BrClN₂ 245.48 g/mol Br (C2), Cl (C5), CH₃ (C6), CN (C3) Agrochemical intermediate
6-Bromo-5-fluoronicotinaldehyde C₆H₃BrFNO 204.00 g/mol Br (C6), F (C5), CHO (C3) Aldehyde functionality for synthesis
5-Fluoro-6-bromonicotinic acid C₆H₃BrFNO₂ 220.00 g/mol Br (C6), F (C5), COOH (C3) Carboxylic acid for metal coordination

Key Observations :

  • Substituent Effects : The nitrile group (CN) at C3 enhances electrophilicity, facilitating nucleophilic additions or cross-coupling reactions. Replacement with a carboxylic acid () or aldehyde () alters reactivity, enabling diverse derivatization pathways .
  • Halogen Positioning : Bromine at C5 (as in the target compound) versus C6 () impacts steric and electronic profiles, influencing binding affinity in biological systems.
  • Functional Group Diversity: The difluoromethoxy group (OCF₂H) in the target compound provides metabolic stability compared to methylamino (NHCH₃, ) or chloro-methyl (Cl/CH₃, ) groups, which may affect pharmacokinetics .

Pharmacological Activity of Nicotinonitrile Derivatives

and highlight nicotinonitrile derivatives with anticancer properties. For example:

  • Compound XLII (4-(2-(4-Bromophenyl)-1H-indol-3-yl)-2-methoxy-6-(4-bromophenyl)nicotinonitrile) exhibits moderate anticancer activity against unspecified cell lines, though it is less potent than methotrexate .
  • Fused oxo-nicotinonitriles (e.g., compound XXXVI and XXXVII in ) show inhibitory effects against breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cells, though none surpass doxorubicin in efficacy .

The difluoromethoxy group may enhance blood-brain barrier penetration compared to non-fluorinated analogs.

Biological Activity

5-Bromo-6-(difluoromethoxy)nicotinonitrile (CAS No. 1805591-98-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7_7H3_3BrF2_2N2_2O and a molecular weight of 249.01 g/mol. Its structure includes a bromine atom, two fluorine atoms, and a methoxy group attached to a nicotinonitrile backbone, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit enzyme inhibition or receptor modulation , leading to various biological effects. Preliminary studies suggest that the difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Research indicates that compounds similar to this compound possess notable anticancer properties. For instance, derivatives with halogen substituents have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) . The presence of bromine and fluorine is linked to increased potency in inhibiting tumor growth.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
This compoundMCF-7TBD
4-(5-Bromo-2-fluorophenyl)tetrahydro-2H-pyranMDA-MB-231TBD
Imidacloprid analogsVariousTBD

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have indicated that similar compounds exhibit activity against bacterial strains, although specific data for this compound remains limited . Further investigation into its antibacterial efficacy is warranted.

Case Studies

  • Cytotoxicity in Breast Cancer Models : A study evaluated the cytotoxic effects of various halogenated nicotinonitriles on breast cancer cell lines. Results demonstrated enhanced cell death in the presence of brominated compounds, suggesting that this compound may similarly impact cell viability .
  • Inhibition of Enzyme Activity : Another investigation focused on the enzyme inhibition profiles of fluorinated nicotinonitriles. The study revealed that modifications at the 6-position significantly affected enzyme binding affinity, indicating that the difluoromethoxy group could enhance inhibitory effects against specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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